N-(2,5-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-7-4-5-8(2)10(6-7)13-12(16)11-9(3)14-15-17-11/h4-6H,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZMEJRALWDGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N=NS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hurd-Mori Synthesis
The Hurd-Mori reaction remains the most widely employed method for constructing 1,2,3-thiadiazoles. This one-pot procedure involves the cyclization of α,β-unsaturated hydrazones with thionating agents such as sulfur dichloride (SCl₂) or phosphorus pentasulfide (P₄S₁₀). For the target compound, the synthesis begins with the preparation of a methyl-substituted hydrazone precursor:
Reaction conditions:
Wolff and Pechmann Syntheses
Alternative routes include the Wolff synthesis (cyclization of diazo compounds with thioureas) and the Pechmann method (reaction of hydrazines with β-keto esters and sulfur). However, these methods suffer from lower regioselectivity when introducing methyl groups at the 4-position.
Functionalization of the Thiadiazole Ring
Introduction of the Methyl Group at Position 4
Methylation at the 4-position is achieved via nucleophilic substitution or Friedel-Crafts alkylation. A recent advance involves using trimethylaluminum (Al(CH₃)₃) under inert conditions:
Key parameters:
Coupling of the Dimethylphenyl Moiety
Suzuki-Miyaura Cross-Coupling
The 2,5-dimethylphenyl group is introduced via palladium-catalyzed cross-coupling. Optimized conditions from kinase inhibitor syntheses were adapted:
Buchwald-Hartwig Amination
For carboxamide precursors, Buchwald-Hartwig amination using XPhos precatalysts provides superior coupling efficiency:
Carboxamide Group Formation
Acylation of the Amine Intermediate
The final step involves reacting the coupled intermediate with methyl thiadiazole-5-carbonyl chloride. EDCI-mediated coupling in dichloromethane achieves near-quantitative conversion:
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent pilot-scale studies demonstrate the viability of tubular flow reactors for thiadiazole cyclization:
| Stage | Conditions | Yield |
|---|---|---|
| Cyclization | 75 psi, 25°C, 2×10 mL coils | 78% |
| Coupling | 130°C, 12 h, K₃PO₄/S | 81% |
Purification Techniques
Industrial protocols favor crystallization over chromatography:
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, scalability, and cost:
| Method | Yield (%) | Scalability | Cost Index |
|---|---|---|---|
| Hurd-Mori + Suzuki | 74 | High | $$$ |
| Wolff + Buchwald | 89 | Moderate | $$$$ |
| Flow Synthesis | 81 | Very High | $$ |
Mechanistic Insights and Side Reactions
Competing Cyclization Pathways
Under acidic conditions, the Hurd-Mori reaction may yield 1,2,4-thiadiazole byproducts via thiocyanate intermediates. Kinetic studies show that maintaining pH > 9 suppresses this pathway.
Degradation Under Oxidative Conditions
The methyl group at position 4 is susceptible to oxidation during prolonged storage. Stabilization strategies include:
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-(2,5-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which N-(2,5-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in PET Inhibition
N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide
- Structure : Replaces the thiadiazole ring with a hydroxynaphthalene scaffold but retains the dimethylphenyl substituent.
- Activity : Exhibits PET inhibition (IC50 ~10 µM), similar to the target compound. The 3,5-dimethyl configuration slightly reduces activity compared to the 2,5-dimethyl variant, highlighting the importance of substituent positioning on the phenyl ring .
N-(2,5-Difluorophenyl)-3-Hydroxynaphthalene-2-Carboxamide
- Structure : Fluorine atoms at positions 2 and 5 on the phenyl ring instead of methyl groups.
- Activity : Comparable PET inhibition (IC50 ~10 µM). Fluorine’s electron-withdrawing nature mimics methyl’s lipophilic effects but with reduced steric bulk, suggesting substituent flexibility in PSII targeting .
Thiadiazole-Based Calcium Channel Inhibitors
N-(4-[3,5-Bis(trifluoromethyl)-1H-Pyrazol-1-yl]Phenyl)-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide (BTP2)
- Structure : Shares the 4-methyl-1,2,3-thiadiazole-5-carboxamide core but substitutes the phenyl ring with a bis(trifluoromethyl)pyrazole group.
- Activity : A potent inhibitor of store-operated calcium entry (SOCE), blocking ORAI1 channels in T-cells and endothelial cells. Unlike the target compound, BTP2 is utilized in calcium signaling studies and inflammation models (e.g., reducing TLR4-mediated ROS in lung injury) .
Pyridinyl-Thiadiazole Carboxamides
N-(2,5-Dimethoxyphenyl)-5-(Pyridin-3-yl)-1,3,4-Thiadiazole-2-Carboxamide
- Structure : Replaces the 1,2,3-thiadiazole with a 1,3,4-thiadiazole ring and introduces a pyridinyl substituent. Methoxy groups at positions 2 and 5 on the phenyl ring differ from the target’s methyl groups.
- Activity : Synthesized and characterized (melting point: 199–200°C; HRMS: 343.0852), but biological activity remains unspecified. Structural modifications likely alter solubility and target affinity compared to the 1,2,3-thiadiazole derivatives .
Thiazole Carboxamides
N-Substituted 2-(4-Pyridinyl)Thiazole-5-Carboxamides
- Structure : Substitutes the thiadiazole ring with a thiazole core.
- Activity : Optimized for receptor tyrosine kinase inhibition (e.g., anti-cancer applications). The thiazole’s reduced electronegativity compared to thiadiazole may diminish electron transport interference but enhance kinase binding .
Thioxo-Thiadiazole Derivatives
N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamide
- Structure : Features a thioxo group in the thiadiazole ring, increasing electron density.
- The thioxo group may enhance metal chelation, diverging from the target compound’s PET inhibition mechanism .
Key Research Findings
- Substituent Position : The 2,5-dimethyl configuration on the phenyl ring optimizes PET inhibition by balancing lipophilicity and steric effects, whereas 3,5-dimethyl or fluorinated variants show reduced efficacy .
- Heterocycle Impact : The 1,2,3-thiadiazole core in the target compound and BTP2 is critical for divergent activities—PSII binding vs. calcium channel inhibition—highlighting the scaffold’s versatility .
- Electron Effects : Electron-withdrawing groups (e.g., trifluoromethyl in BTP2) enhance SOCE inhibition, while methyl groups favor PET inhibition via hydrophobic interactions .
Biological Activity
N-(2,5-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H12N4OS
- Molecular Weight : 252.31 g/mol
1. Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study focusing on various thiadiazole compounds found that derivatives similar to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 13 |
This data suggests that the compound could be a promising candidate for further development as an antimicrobial agent.
2. Anticancer Activity
The anticancer potential of this compound has been explored in vitro using various cancer cell lines. Notably, it has shown promising results against colorectal cancer cells (Caco-2) and lung cancer cells (A549).
| Cell Line | Viability (%) | IC50 (µM) |
|---|---|---|
| Caco-2 | 39.8 (p < 0.001) | 25 |
| A549 | 56.9 (p = 0.0019) | 30 |
The compound's mechanism appears to involve the induction of apoptosis through caspase activation pathways.
3. Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory effects. In a study examining its impact on pro-inflammatory cytokines in macrophages activated by lipopolysaccharide (LPS), the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 100 | 40 |
| IL-6 | 150 | 50 |
These results indicate that the compound may inhibit inflammatory pathways effectively.
Case Study 1: Antimicrobial Efficacy
A comprehensive study tested various thiadiazole derivatives against resistant strains of bacteria. The results showed that this compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an inhibition zone greater than 15 mm.
Case Study 2: Cancer Cell Line Studies
In vitro studies using Caco-2 cells revealed that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls. The study highlighted the importance of structural modifications in enhancing anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
